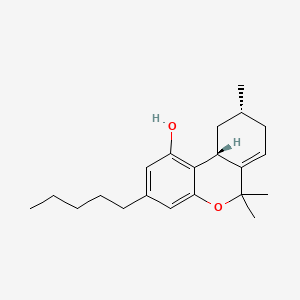

delta4-Tetrahydrocannabinol, 1R-trans-

Description

Historical Perspectives in Synthetic Cannabinoid Research

The exploration of synthetic cannabinoids dates back to the mid-20th century, with significant advancements occurring in the 1960s and 70s. The initial impetus for this research was to understand the structure-activity relationships of the compounds found in cannabis and to develop novel therapeutic agents. The isolation and structural elucidation of Δ⁹-THC in 1964 by Raphael Mechoulam and his team was a pivotal moment that catalyzed further investigation into the synthesis of THC isomers and analogs. wikipedia.org

The synthesis of Δ⁴-THC in 1975 by Arnone, Merlini, and Servi was a notable achievement in this field. wikipedia.org This work was part of a larger trend of synthesizing various THC isomers to investigate how small structural modifications would affect their chemical properties and biological activities. This era of research laid the groundwork for the development of more potent and selective cannabinoid receptor agonists and antagonists, which have become invaluable tools in pharmacological research.

Isomeric Classification within Tetrahydrocannabinols

Tetrahydrocannabinols (THCs) are a class of compounds characterized by a specific four-ring structure. The different isomers of THC, such as Δ⁹-THC, Δ⁸-THC, and the synthetic Δ⁴-THC, are distinguished by the position of a double bond in the cyclohexene (B86901) ring. In Δ⁹-THC, this bond is between carbons 9 and 10, while in Δ⁸-THC, it is between carbons 8 and 9. In Δ⁴-THC, the double bond is located between carbons 4 and 5 (or 6a and 7 in an alternative numbering system). wikipedia.org

The "1R-trans-" designation in delta4-Tetrahydrocannabinol, 1R-trans- refers to the specific stereochemistry at the chiral centers of the molecule. The "1R" indicates the configuration at the first chiral carbon, and "trans-" describes the relative orientation of the substituents on the fused rings. This precise stereochemical arrangement is crucial as different stereoisomers can exhibit vastly different biological activities.

Below is a table detailing the key isomeric forms of THC:

| Isomer | Double Bond Position | Natural/Synthetic |

| Δ⁹-Tetrahydrocannabinol | C9-C10 | Natural |

| Δ⁸-Tetrahydrocannabinol | C8-C9 | Natural (minor) |

| delta4-Tetrahydrocannabinol, 1R-trans- | C4-C5 | Synthetic |

Significance as a Research Compound

The primary significance of delta4-Tetrahydrocannabinol, 1R-trans- lies in its role as a research chemical. Its synthesis and study have contributed to a deeper understanding of the chemical space surrounding cannabinoids. By creating and analyzing isomers like Δ⁴-THC, researchers can probe the structural requirements for binding to and activating cannabinoid receptors (CB1 and CB2).

While not as extensively studied as Δ⁹-THC, the investigation of synthetic isomers like Δ⁴-THC helps to delineate the pharmacophore of cannabinoid ligands. This knowledge is instrumental in the rational design of new cannabinoid-based drugs with improved therapeutic profiles, potentially targeting conditions such as pain, inflammation, and nausea. nih.gov The creation of such synthetic variants allows for a more systematic exploration of the therapeutic potential of cannabinoids, separate from the complex mixture of compounds found in the cannabis plant.

Structure

2D Structure

3D Structure

Properties

CAS No. |

59042-44-3 |

|---|---|

Molecular Formula |

C21H30O2 |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

(9R,10aR)-6,6,9-trimethyl-3-pentyl-8,9,10,10a-tetrahydrobenzo[c]chromen-1-ol |

InChI |

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h10,12-14,16,22H,5-9,11H2,1-4H3/t14-,16-/m1/s1 |

InChI Key |

UQOUHXDCXBITSF-GDBMZVCRSA-N |

Isomeric SMILES |

CCCCCC1=CC(=C2[C@@H]3C[C@@H](CC=C3C(OC2=C1)(C)C)C)O |

Canonical SMILES |

CCCCCC1=CC(=C2C3CC(CC=C3C(OC2=C1)(C)C)C)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies of Delta4 Tetrahydrocannabinol, 1r Trans

Early Synthetic Routes and Methodological Evolution

The initial forays into the synthesis of tetrahydrocannabinol isomers were primarily focused on mimicking the natural product, (-)-Δ⁹-trans-THC. Early methods often involved the acid-catalyzed condensation of a resorcinol (B1680541) derivative, such as olivetol (B132274), with a terpene component. nih.govwikipedia.org For instance, the reaction of olivetol with (+)-trans-p-mentha-2,8-dien-1-ol in the presence of a Lewis acid catalyst could yield Δ⁹-THC. acs.org However, these early approaches often suffered from low yields and a lack of stereocontrol, leading to mixtures of isomers that were difficult to separate.

The synthesis of Δ⁴-THC, a synthetic isomer, was developed in the 1970s as part of research aimed at improving synthetic routes to the naturally occurring Δ⁸-THC and Δ⁹-THC. wikipedia.org These early methods laid the groundwork for more refined and controlled synthetic strategies. A key development was the stereospecific synthesis of (-)-Δ⁹-trans-THC reported by Mechoulam and his team in 1967, which involved the condensation of olivetol and (S)-cis-verbenol. nih.govacs.org This reaction produced (-)-Δ⁸-trans-THC, which could then be converted to (-)-Δ⁹-trans-THC. nih.govacs.org

The evolution of synthetic methodologies has been driven by the need for greater efficiency, stereoselectivity, and the ability to generate a diverse range of analogs for structure-activity relationship studies.

Modern Asymmetric Syntheses for Enantiomeric Control

Achieving enantiomeric control is crucial in cannabinoid synthesis, as the biological activity of different stereoisomers can vary significantly. nih.gov Modern asymmetric synthesis techniques have provided powerful tools to address this challenge. These methods often employ chiral catalysts or auxiliaries to direct the formation of a specific enantiomer. acs.orgresearchgate.net

One notable approach involves the use of molybdenum-catalyzed asymmetric allylic alkylation, which has been successfully applied to the synthesis of enantiomerically pure Δ⁹-THC. researchgate.net This method allows for the creation of the key chiral center with high selectivity. Other strategies have utilized N-heterocyclic carbene (NHC)-catalyzed annulation reactions to construct the core structure with high enantiomeric enrichment. researchgate.net

Continuous flow chemistry has also emerged as a valuable tool for the synthesis of THC analogs, offering improved control over reaction conditions, scalability, and safety. acs.orgresearchgate.net For example, a continuous-flow protocol has been developed for the preparation of (-)-trans-Δ⁹-THC and (-)-trans-Δ⁸-THC from cannabidiol (B1668261) (CBD) through acid-catalyzed intramolecular cyclization. nih.govacs.org The choice of Lewis acid and reaction conditions can be fine-tuned to favor the formation of the desired isomer. acs.org For instance, using aluminum trichloride (B1173362) (AlCl₃) at low temperatures has been shown to provide high selectivity for Δ⁹-THC. acs.org

Stereodivergent Synthetic Approaches to Tetrahydrocannabinol Isomers

A significant advancement in cannabinoid synthesis is the development of stereodivergent strategies, which allow for the selective synthesis of all possible stereoisomers of a molecule from a common set of starting materials. nih.govillinois.eduresearchgate.net This is particularly valuable for exploring the structure-activity relationships of THC isomers.

A powerful example of this approach is the stereodivergent dual catalysis method developed by Carreira and coworkers for the synthesis of all four stereoisomers of Δ⁹-THC. nih.govresearchgate.netfrontiersin.org This strategy utilizes two distinct chiral catalysts that independently control the configuration of the two stereocenters in the molecule. researchgate.net By using different combinations of the chiral catalysts, each of the four stereoisomers can be accessed selectively in a concise, five-step sequence. nih.govillinois.eduresearchgate.net This breakthrough provides rapid and controlled access to not only the naturally occurring (-)-Δ⁹-trans-THC and its enantiomer but also the cis-isomers. researchgate.netfrontiersin.org

This stereodivergent approach highlights the power of modern catalysis to overcome the challenges of stereocontrol in complex molecule synthesis and opens up new avenues for the systematic investigation of cannabinoid stereoisomers.

Modular Synthesis Techniques for Analog Generation

The demand for a wide variety of cannabinoid analogs for pharmacological research has driven the development of modular synthetic techniques. These approaches allow for the late-stage introduction of different functional groups and side chains, facilitating the rapid generation of a library of related compounds.

One such modular strategy is centered around the Diels-Alder reaction of vinyl chromenes with various dienophiles. nih.gov This approach allows for the construction of the core cannabinoid scaffold, which can then be further derivatized. nih.gov Another powerful modular technique involves the use of Suzuki-Miyaura cross-coupling reactions for the late-stage modification of the resorcinol portion of the cannabinoid structure. mdpi.com This method enables the synthesis of THC derivatives with varying side chain lengths and functionalities. mdpi.com

These modular approaches are highly valuable for structure-activity relationship (SAR) studies, as they allow researchers to systematically probe the effects of different structural modifications on the biological activity of cannabinoids.

Identification and Characterization of Synthetic Byproducts and Impurities

The synthesis of cannabinoids, particularly through acid-catalyzed cyclization of precursors like cannabidiol (CBD), can lead to the formation of various byproducts and impurities. wikipedia.orgnih.gov The identification and characterization of these unintended compounds are crucial for ensuring the purity and safety of synthetic cannabinoid preparations.

One of the common byproducts formed during the acid-catalyzed cyclization of CBD is Δ⁴⁽⁸⁾-iso-tetrahydrocannabinol (also referred to as Δ⁸-iso-THC). nih.govacs.orgnih.gov This isomer arises from an alternative cyclization pathway where the ether linkage is formed with the Δ¹ double bond of the p-menthane (B155814) moiety instead of the Δ⁸ double bond, which leads to the formation of Δ⁹-THC. nih.govacs.org The formation of iso-THC compounds is a common occurrence in cannabinoid synthesis and, in some cases, can even be the preferred pathway. future4200.com

The rearrangement of the exocyclic double bond in iso-THC can readily lead to the formation of Δ⁴⁽⁸⁾-iso-THC. wikipedia.org This compound has been identified as a significant impurity in commercially available Δ⁸-THC products. wikipedia.orgnih.gov The reaction conditions, including the type of acid catalyst and solvent, can influence the ratio of Δ⁹-THC to iso-THC isomers. acs.org For example, the use of toluene (B28343) as a solvent has been shown to favor the formation of Δ⁸-iso-THC. nih.gov

Besides Δ⁴⁽⁸⁾-iso-THC, other unintended cannabinoids and adulterants can be present in synthetic THC preparations. These can include:

Olivetol: This is a common precursor in cannabinoid synthesis, and its presence in the final product can indicate incomplete reaction or inadequate purification. nih.gov

9-Ethoxyhexahydrocannabinol (9-EtO-HHC): This byproduct can form when ethanol (B145695) is used as a solvent during the cyclization of CBD. nih.gov

Cannabinol (CBN): This is an oxidation product of THC and can form upon exposure to air and light. nih.govmdpi.com

Bisalkylated compounds: These can result from the reaction of one equivalent of the resorcinol precursor with two equivalents of the terpene precursor. researchgate.net

The presence of these impurities highlights the importance of robust analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), for the quality control of synthetic cannabinoids. researchgate.netnih.govnih.gov The complex mixture of compounds that can be present in illicitly produced synthetic cannabinoids poses significant challenges for identification and risk assessment. houstonbehavioralhealth.comwikipedia.orgyoutube.com

Stereochemical Investigations of Delta4 Tetrahydrocannabinol, 1r Trans

Enantiomeric Forms and Their Separation Methodologies

Delta-4-Tetrahydrocannabinol (Δ⁴-THC) is a synthetic isomer of THC developed during research aimed at improving synthetic routes to more common forms like Δ⁸-THC and Δ⁹-THC. wikipedia.org The nomenclature "1R-trans-" specifies a particular stereochemical configuration at the chiral centers of the molecule. Specifically, for Δ⁴-THC, which is also referred to as Δ⁶ᵃ(⁷)-THC, the relevant chiral centers are at carbons 9 and 10a. The designation (9R, 10aR) corresponds to one of the possible enantiomers. wikipedia.org

The synthesis of specific enantiomers of THC is a complex process. For instance, the synthesis of (+)-Δ⁴-tetrahydrocannabinol has been reported in scientific literature, highlighting the feasibility of producing specific stereoisomers. wikipedia.org The separation of these enantiomers from a racemic mixture is crucial for studying their individual properties. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for separating cannabinoid enantiomers. digitellinc.comcannabissciencetech.com Polysaccharide-based and Pirkle-type chiral stationary phases have been successfully employed for the enantioseparation of various phytocannabinoids. digitellinc.com These methods are applicable to different matrices and can be used with both conventional HPLC and advanced ultra-high-pressure liquid chromatography (UHPLC) systems. digitellinc.com

The table below outlines common chiral stationary phases used for the separation of cannabinoid isomers.

| Chiral Stationary Phase (CSP) Type | Examples | Elution Mode |

| Polysaccharide-based | CHIRALPAK® IB N, CHIRALPAK® IG | Normal-phase, Reversed-phase |

| Pirkle-type | ||

| Supercritical Fluid Chiral HPLC | Inverted Chirality Columns Approach (ICCA) |

This table presents examples of chiral stationary phases and techniques that can be applied to the separation of THC isomers, including potentially delta-4-Tetrahydrocannabinol, 1R-trans-.

Impact of Stereochemistry on Biological Activity and Receptor Interactions

The stereochemistry of a cannabinoid molecule is a critical determinant of its biological activity, primarily through its interaction with cannabinoid receptors, CB1 and CB2. digitellinc.comnih.gov The three-dimensional shape of the molecule dictates how well it can bind to the receptor's active site, influencing its potency and efficacy. mdpi.com It is well-documented that the stereoisomers of a chiral compound can exhibit vastly different pharmacological activities. digitellinc.com For instance, the (+)- and (-)-isomers of trans-Δ⁹-THC display contrasting biological activities. digitellinc.com

While specific binding affinity data for delta-4-Tetrahydrocannabinol, 1R-trans- is not extensively available, the general principles of cannabinoid-receptor interactions provide a framework for understanding its potential activity. The CB1 receptor is primarily located in the central nervous system, while the CB2 receptor is mainly expressed in immune cells. wikipedia.org The affinity of THC and its analogues for these receptors is typically measured in terms of the inhibition constant (Ki). wikipedia.orgbmglabtech.com

The following table presents representative binding affinities of various THC isomers to cannabinoid receptors, illustrating the impact of stereochemistry on receptor interaction.

| Compound | Receptor | Ki (nM) |

| Δ⁹-THC | CB1 | 40.7 |

| Δ⁹-THC | CB2 | 36 |

| Δ⁸-THC | CB1 | ~20-40 |

| (+)-CBD | CB1 | 150 (IC50) |

| (-)-CBD | CB1 | 290 (IC50) |

This table provides a comparative overview of the binding affinities of different cannabinoids. The data for Δ⁹-THC and CBD isomers highlight the significance of stereochemistry in receptor binding. wikipedia.orgnih.gov It is anticipated that the specific stereochemistry of delta-4-Tetrahydrocannabinol, 1R-trans- would also result in a unique receptor binding profile.

Conformational Studies Using Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the conformational analysis of molecules like delta-4-Tetrahydrocannabinol, 1R-trans-. auremn.org.brresearchgate.net NMR allows for the detailed study of the three-dimensional structure of a molecule in solution. By analyzing chemical shifts and coupling constants, researchers can deduce the relative orientation of atoms and the conformational preferences of the molecule. auremn.org.br

For complex molecules like THC, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can provide even more detailed structural information. These techniques help to establish through-bond and through-space connectivities between protons, respectively, which is essential for elucidating the molecule's conformation. researchgate.net The conformation of the cyclohexene (B86901) ring and the orientation of the pentyl side chain are key structural features that can be investigated using NMR. researchgate.net

Infrared (IR) spectroscopy can also be used as a complementary technique to NMR in conformational studies. auremn.org.br Different conformers of a molecule may exhibit distinct absorption bands in the IR spectrum, particularly for functional groups. auremn.org.br

The table below summarizes the application of various spectroscopic techniques in the conformational analysis of cannabinoids.

| Spectroscopic Technique | Information Obtained |

| 1D NMR (¹H and ¹³C) | Chemical shifts, coupling constants, providing insights into local electronic environment and dihedral angles. nih.govmdpi.com |

| 2D NMR (COSY, NOESY) | Through-bond and through-space proton correlations, establishing the overall molecular conformation. researchgate.net |

| Infrared (IR) Spectroscopy | Identification of functional groups and detection of different conformers based on vibrational modes. auremn.org.br |

| X-ray Crystallography | Provides the precise three-dimensional structure of the molecule in its crystalline state. nih.gov |

This table outlines the utility of different spectroscopic methods in determining the conformational properties of cannabinoids, which are applicable to the study of delta-4-Tetrahydrocannabinol, 1R-trans-.

Receptor Pharmacology of Delta4 Tetrahydrocannabinol, 1r Trans

Cannabinoid Receptor (CB1 and CB2) Interactions

There is a significant lack of specific data on the interaction of delta4-Tetrahydrocannabinol, 1R-trans- with cannabinoid receptors. The following sections detail the known interactions of Δ⁹-THC with CB1 and CB2 receptors.

Δ⁹-THC is characterized as a partial agonist at both the cannabinoid receptor type 1 (CB1) and type 2 (CB2). wikipedia.org Its psychoactive effects are primarily mediated through its interaction with CB1 receptors, which are abundant in the central nervous system. wikipedia.org The affinity of a compound for a receptor is often expressed by its Ki value, which represents the concentration of the ligand required to occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.

A meta-analysis of numerous studies has established mean Ki values for Δ⁹-THC at human CB1 (HsCB1) and CB2 (HsCB2) receptors. These values can vary depending on the experimental conditions and tissues used. Correcting for heterogeneity across studies, the mean Ki value for Δ⁹-THC at HsCB1 receptors is approximately 25.1 nM, and at HsCB2 receptors, it is around 35.2 nM. researchgate.net Another study reported Ki values of 40.7 nM for CB1 and 36 nM for CB2. wikipedia.org

Reported Receptor Affinities (Ki) of Delta-9-Tetrahydrocannabinol

| Receptor | Mean Ki Value (nM) | Source |

|---|---|---|

| Human CB1 (HsCB1) | 25.1 | researchgate.net |

| Human CB2 (HsCB2) | 35.2 | researchgate.net |

| CB1 | 40.7 | wikipedia.org |

| CB2 | 36 | wikipedia.org |

Information specifically detailing ligand-induced receptor expression and modulation by delta4-Tetrahydrocannabinol, 1R-trans- is not available in the current body of scientific literature. However, chronic administration of cannabinoid agonists, such as Δ⁹-THC, is known to lead to the downregulation and desensitization of CB1 receptors. This adaptive response of the endocannabinoid system to prolonged agonist exposure can result in tolerance to the effects of the compound.

No specific research has been found concerning the signal transduction pathways mediated by delta4-Tetrahydrocannabinol, 1R-trans-. The activation of CB1 and CB2 receptors by agonists like Δ⁹-THC initiates a cascade of intracellular signaling events. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. nih.gov

The primary signal transduction pathway affected by CB1 and CB2 receptor activation is the inhibition of adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org

In addition to inhibiting adenylyl cyclase, cannabinoid receptor activation can also lead to:

Stimulation of Mitogen-Activated Protein Kinase (MAPK) pathways: Both CB1 and CB2 receptors have been shown to stimulate the p42/p44 MAPK pathway. nih.gov

Modulation of Ion Channels: CB1 receptor activation, in particular, has been demonstrated to modulate various ion channels. This includes the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. nih.gov This modulation of ion channel activity is a key mechanism by which cannabinoids influence neurotransmitter release.

Non-Cannabinoid Receptor Ligand Activity and Cross-Reactivity

There is no available data on the non-cannabinoid receptor ligand activity and cross-reactivity of delta4-Tetrahydrocannabinol, 1R-trans-. The following sections outline the known interactions of Δ⁹-THC with other neurotransmitter systems.

While direct binding of Δ⁹-THC to dopamine receptors is not its primary mechanism of action, it significantly modulates the dopamine system, which is crucial for its reinforcing and psychoactive effects. Acute administration of THC has been shown to increase dopamine release and the firing rate of dopaminergic neurons in the ventral tegmental area (VTA), a key component of the brain's reward circuitry. nih.gov This effect is mediated by the activation of CB1 receptors on GABAergic and glutamatergic neurons that regulate the activity of dopamine neurons. nih.gov

Some research suggests a functional interaction between cannabinoid and dopamine receptors. For instance, studies have indicated that the effects of THC may involve D1 receptors, and that CB1 and D1 receptors can form heterodimers, leading to complex downstream signaling. frontiersin.orgnih.gov However, long-term THC use is associated with a blunting of the dopamine system. nih.gov

Information regarding the specific modulation of GABAergic, glycinergic, serotonergic, and nicotinic systems by delta4-Tetrahydrocannabinol, 1R-trans- is not available. However, Δ⁹-THC is known to interact with several of these systems:

GABAergic System: The modulation of the GABAergic system is a cornerstone of Δ⁹-THC's mechanism of action in the central nervous system. CB1 receptors are densely expressed on GABAergic nerve terminals. By activating these presynaptic CB1 receptors, Δ⁹-THC inhibits the release of GABA, leading to a disinhibition of downstream neurons. nih.gov

Glycinergic System: While less studied than its effects on the GABAergic system, some evidence suggests that cannabinoids can modulate glycine receptors.

Serotonergic System: There is evidence of a functional interaction between the cannabinoid and serotonergic systems. For example, studies have shown that the serotonergic system can modulate cannabinoid signaling in the context of fear memory. nih.gov Additionally, THC has been suggested to act as an antagonist of serotonin receptors in certain contexts. nih.gov

Nicotinic System: Research on the direct interaction between Δ⁹-THC and nicotinic acetylcholine receptors is limited.

Vanilloid Receptor (TRPV1) Interactions

Extensive searches of scientific literature and research databases did not yield specific data on the interaction between delta-4-Tetrahydrocannabinol, 1R-trans- (also known as trans-Δ⁴-THC) and the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The existing body of research on the pharmacology of cannabinoids in relation to the TRPV1 receptor primarily focuses on other, more abundant phytocannabinoids such as Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) and Cannabidiol (B1668261) (CBD).

Current research indicates that various cannabinoids exhibit diverse activities at the TRPV1 receptor. For instance, CBD is known to be a potent activator of TRPV1. mdpi.comnih.gov Conversely, multiple studies have reported that Δ⁹-THC, the most well-known psychoactive component of cannabis, does not activate or modulate the TRPV1 channel. mdpi.commdpi.comfrontiersin.org The scientific community has explored the structure-activity relationships of numerous cannabinoids at TRPV1, but delta-4-Tetrahydrocannabinol, 1R-trans- has not been a specific subject of these investigations according to the available literature.

The interaction of cannabinoids with TRPV1 is a significant area of research due to the receptor's role in pain perception, inflammation, and body temperature regulation. frontiersin.orgmdpi.com The activation of TRPV1 by certain cannabinoids is thought to contribute to their therapeutic effects. researchgate.nettandfonline.com However, the specific contributions of less common isomers like delta-4-Tetrahydrocannabinol, 1R-trans- remain uncharacterized.

Due to the absence of specific research findings for delta-4-Tetrahydrocannabinol, 1R-trans-, a data table on its binding affinity, efficacy, or functional activity at the TRPV1 receptor cannot be provided. Further research is required to elucidate the potential interactions and pharmacological profile of this specific THC isomer at the TRPV1 receptor.

Metabolic Pathways of Delta4 Tetrahydrocannabinol, 1r Trans

Phase I Biotransformation Mechanisms

Phase I metabolism involves the chemical modification of the delta-4-THC molecule through oxidation and hydroxylation, primarily catalyzed by a superfamily of enzymes known as cytochrome P450.

The initial and most significant step in the metabolism of tetrahydrocannabinol (THC) isomers is mediated by the cytochrome P450 (CYP) system in the liver. wikipedia.org Several CYP enzymes have been identified as key players in the biotransformation of THC. The metabolism of THC is primarily handled by CYP2C9 and CYP3A4, with a smaller contribution from CYP2C19. wikipedia.orgmdpi.com

Specifically for delta-8-THC, a close structural isomer, studies using selective inhibitors have identified CYP2C9 as the major enzyme responsible for 11-hydroxylation, a critical step in its metabolism. oup.comnih.gov Concurrently, CYP3A4 is the primary enzyme for hydroxylation at the 7th position. oup.comnih.gov Further research has confirmed that CYP3A4 is also a major isoform responsible for the oxidation of 7-hydroxy-Δ8-THC to 7-oxo-Δ8-THC. nih.govresearchgate.net Genetic variations in these enzymes, particularly CYP2C9, can lead to significant inter-individual differences in THC metabolism, affecting the duration and intensity of its effects. mdpi.comdaphne-krantz.com

Table 1: Key Cytochrome P450 Enzymes in THC Metabolism

| Enzyme | Primary Role in THC Metabolism |

|---|---|

| CYP2C9 | Major enzyme for 11-hydroxylation of THC isomers. oup.comnih.gov |

| CYP3A4 | Primarily responsible for hydroxylation at the 7-position and oxidation of hydroxylated metabolites. oup.comnih.govnih.gov |

| CYP2C19 | Plays a minor role in THC metabolism. wikipedia.orgmdpi.com |

The primary Phase I metabolic reaction is hydroxylation, where a hydroxyl group (-OH) is added to the THC molecule. This process significantly increases the water solubility of the compound. For THC isomers, the most prominent hydroxylation occurs at the 11-position, a reaction efficiently catalyzed by CYP2C9. nih.govresearchgate.net Another significant site of hydroxylation is the allylic 7-position for delta-8-THC. nih.gov

Following initial hydroxylation, further oxidation can occur. For instance, the newly formed 11-hydroxy-THC can be further oxidized by dehydrogenase enzymes to form 11-nor-9-carboxy-THC. wikipedia.org Similarly, 7-hydroxy-Δ8-THC can be oxidized to 7-oxo-Δ8-THC, a reaction primarily mediated by CYP3A4. nih.gov In mouse studies, an epoxide and its derived glycol have also been identified as in vitro metabolites, indicating another oxidative pathway. nih.gov

Identification and Characterization of Primary and Secondary Metabolites

The metabolic processes result in the formation of numerous metabolites, which can be broadly categorized as active or inactive based on their pharmacological effects.

Table 2: Primary Active Metabolite of delta-4-Tetrahydrocannabinol, 1R-trans-

| Metabolite | Formation Pathway | Pharmacological Activity |

|---|---|---|

| 11-hydroxy-tetrahydrocannabinol (11-OH-THC) | Hydroxylation of THC at the 11-position by CYP2C9. nih.govresearchgate.net | Active, potentially more potent than the parent compound. oup.com |

Following the formation of the active 11-OH-THC, further oxidation leads to the creation of 11-nor-9-carboxy-tetrahydrocannabinol (THC-COOH). wikipedia.orgwikipedia.org This secondary metabolite is considered pharmacologically inactive, meaning it does not produce the characteristic psychoactive effects of THC. researchgate.net THC-COOH has a much longer half-life in the body compared to THC and 11-OH-THC, making it the primary target for detection in drug testing. wikipedia.org While inactive in terms of psychoactivity, some research suggests that THC-COOH may contribute to the analgesic and anti-inflammatory effects of cannabis and could moderate the effects of THC itself. wikipedia.org

Phase II Conjugation Reactions (e.g., Glucuronidation)

The final step in the metabolic clearance of THC and its metabolites is Phase II conjugation. This process involves the attachment of an endogenous molecule, most commonly glucuronic acid, to the THC metabolites. This reaction, known as glucuronidation, is catalyzed by UDP-glucuronosyltransferase enzymes. wikipedia.org

The primary metabolite to undergo this process is 11-nor-9-carboxy-THC, which is conjugated to form 11-nor-9-carboxy-THC-glucuronide (THC-COOH-glucuronide). wikipedia.orgnih.gov This conjugation significantly increases the water solubility of the metabolite, facilitating its excretion from the body, primarily through urine and feces. wikipedia.orgmdpi.com The glucuronide conjugate of 11-OH-THC is also formed and excreted. wikipedia.org

Metabolic Redistribution and Tissue Accumulation Studies

There is a notable absence of specific research detailing the metabolic redistribution and tissue accumulation of delta-4-Tetrahydrocannabinol, 1R-trans-. For the widely studied Δ⁹-THC, its high lipid solubility leads to extensive distribution into and sequestration by fat tissue, from which it is slowly released back into the bloodstream. wikipedia.orgnih.gov Studies in rats have shown that after administration, Δ⁹-THC accumulates at significantly higher concentrations in adipose (fat) tissue compared to other organs like the liver, brain, and lungs. nih.gov This accumulation in lipid depots is a key factor in its long terminal half-life. wikipedia.org

However, no equivalent studies were found for delta-4-Tetrahydrocannabinol, 1R-trans-. The metabolic pathways and tissue distribution can vary significantly between different THC isomers due to small changes in their molecular structure, which affect how they interact with metabolic enzymes and cannabinoid receptors. nih.govcannabissciencetech.com Without specific experimental data, the distribution patterns of delta-4-Tetrahydrocannabinol, 1R-trans- remain uncharacterized.

Cellular and Epigenetic Metabolic Memory of Cannabinoid Exposure

The concept of cellular and epigenetic "memory" of cannabinoid exposure is an emerging field of research, primarily focused on Δ⁹-THC. Studies suggest that exposure to Δ⁹-THC can lead to lasting changes in the epigenome, which regulates how genes are expressed without altering the DNA sequence itself. nih.govsciencealert.com These modifications, such as DNA methylation, can influence health outcomes and may be associated with cellular proliferation, infections, and psychiatric disorders. northwestern.edusciencealert.com For instance, research has linked cannabis use to alterations in DNA methylation markers, some of which are also associated with tobacco use, suggesting shared epigenetic regulatory pathways. sciencealert.comnorthwestern.edu

Again, the scientific literature lacks any studies specifically investigating whether exposure to delta-4-Tetrahydrocannabinol, 1R-trans- induces similar cellular or epigenetic metabolic memory. Given that even closely related isomers can have different biological effects, it cannot be assumed that the epigenetic consequences of Δ⁹-THC exposure would be the same for its synthetic delta-4 counterpart. acs.orgojp.gov Research into the specific epigenetic impact of this compound has not been published.

Advanced Analytical Methodologies for Delta4 Tetrahydrocannabinol, 1r Trans Research

Quantitative and Qualitative Chromatographic Techniques

Chromatographic techniques are fundamental in cannabinoid analysis, enabling the separation of complex mixtures into individual components. For Δ4-THC research, both liquid and gas chromatography, often coupled with mass spectrometry, are indispensable tools.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands out for its high sensitivity and selectivity in quantifying cannabinoids. nih.gov This technique allows for the detection and quantification of trace levels of cannabinoids in various matrices. In a typical LC-MS/MS workflow, the sample is first subjected to a liquid chromatographic separation, followed by ionization and analysis in a tandem mass spectrometer. The use of multiple reaction monitoring (MRM) enhances specificity by tracking unique precursor-to-product ion transitions for the target analyte.

A study developing a UPLC-MS/MS method for 11 cannabinoids reported excellent resolution and accuracy, demonstrating the power of this technique for quality control. nih.gov For instance, the method showed accuracy ranging from 98.2% to 102.6% and precision from 0.52% to 8.18%. nih.gov Furthermore, in-source fragmentation can be utilized for secondary confirmation of THC isomers by comparing their fragmentation patterns. shimadzu.com While all four major THC isomers produce fragments at m/z 193 and 259, other fragments are unique to specific isomers, aiding in their differentiation. shimadzu.com

Table 1: LC-MS/MS Method Parameters for Cannabinoid Analysis

| Parameter | Value |

|---|---|

| Column | Restek Raptor C18 (150 mm x 2.1 mm, 2.7 µm) shimadzu.com |

| Mobile Phase A | Water with 5mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid shimadzu.com |

| Mobile Phase B | 50:50 methanol (B129727) and acetonitrile (B52724) with 0.1% formic acid shimadzu.com |

| Flow Rate | 0.7mL/min shimadzu.com |

| Injection Volume | 5µL shimadzu.com |

| Total Run Time | 8 minutes shimadzu.com |

This table is based on a method developed for the separation of four THC isomers. shimadzu.com

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) is another cornerstone technique in cannabinoid analysis. It offers robust and reliable quantification of various THC isomers. caymanchem.com A key consideration in GC-MS analysis of cannabinoids is the need for derivatization. This chemical process converts the analytes into more volatile and thermally stable compounds, improving their chromatographic behavior.

An optimized GC-MS method can achieve baseline resolution of several cannabinoids, including THC isomers, providing an excellent means to determine their quantities with complete resolution. caymanchem.com For example, a method with a total run time of 35 minutes using a specific temperature program can effectively separate a mixture of CBD, Δ9-THC, Δ8-THC, and other related compounds. caymanchem.com The industry often considers GC the "gold standard" due to its ability to separate cannabinoids that may co-elute in HPLC. nih.govacs.org

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-performance liquid chromatography (HPLC), often equipped with a UV or photodiode array (PDA) detector, is widely used for purity assessment of cannabinoids. tandfonline.com While GC-MS is often preferred for isomer separation, many laboratories still rely on HPLC for cannabinoid quantification. nih.govacs.org The development of HPLC methods capable of separating challenging isomers like Δ8-THC and Δ9-THC is an ongoing area of research. nih.gov

One such method utilized an Agilent 1100 series HPLC with a diode array detector and a Restek Raptor C18 column. nih.govacs.org By carefully optimizing the mobile phase composition and gradient, baseline separation of key THC isomers can be achieved. researchgate.net The accuracy and precision of HPLC methods are critical, with studies reporting percent relative standard deviations (%RSD) ranging from 0.23 to 1.93 and percent recovery from 100.38 to 112.90 for quantified cannabinoids. nih.gov

Table 2: HPLC Method Validation Parameters for THC Isomer Analysis

| Parameter | Δ9-THC | Δ8-THC |

|---|---|---|

| LOD (ppm) | 0.25 nih.gov | 0.27 nih.gov |

| LOQ (ppm) | 1.55 nih.gov | 1.98 nih.gov |

LOD (Limit of Detection) and LOQ (Limit of Quantitation) values from a validated HPLC method. nih.gov

Spectroscopic Characterization Methods (e.g., NMR, IR, UV/Vis)

Spectroscopic techniques provide invaluable information about the molecular structure and properties of Δ4-THC. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV/Vis) spectroscopy are key methods for its characterization.

UV-Vis spectroscopy is often used in conjunction with HPLC for the detection and quantification of cannabinoids. tandfonline.com Analytes are typically monitored at a local maximum in their absorption spectrum. tandfonline.com

Hyperspectral Imaging for In Situ Chemotype Classification in Plant-Derived Materials

Hyperspectral imaging is an emerging, non-destructive technique that shows great promise for the rapid, in situ classification of cannabis chemotypes. researchgate.netoptics.orgresearchgate.net This technology combines digital imaging with spectroscopy to obtain both spatial and spectral information from a sample. optics.org

Table 3: Performance of Hyperspectral Imaging for Cannabinoid Analysis

| Application | Accuracy/Performance Metric | Reference |

|---|---|---|

| CBD-rich/poor flower sample identification | 99% accuracy | researchgate.netresearchgate.net |

| THC-legal/illegal flower sample identification | 97% accuracy | researchgate.netresearchgate.net |

| Quantitative prediction of THC in floral materials | RPD ≈ 2.6 (R² = 0.85) | researchgate.netresearchgate.net |

| Differentiation of five hemp cultivars | Up to 99.6% accuracy | nih.gov |

| Differentiation of growth stages and plant organs | 100% accuracy | nih.gov |

RPD (Ratio of Prediction to Deviation) and R² (Coefficient of Determination) are metrics for the performance of quantitative models.

Quality Control and Traceability in Research Sample Preparation

Rigorous quality control and traceability are critical throughout the entire analytical process, starting with sample preparation. The heterogeneity of plant material presents a significant challenge, making proper homogenization essential to ensure that the analyzed sample is representative of the entire batch. labmanager.comretsch.com

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide analysis in fruits and vegetables, has been recommended as a standard for cannabis sample preparation. labmanager.com This method involves grinding the sample, rehydration, extraction with a solvent like acetonitrile, and a cleanup step to remove interfering substances such as sugars and fatty acids. labmanager.com

Ensuring the purity of reagents and labware is also crucial to avoid contamination that can lead to false results, especially when analyzing for trace-level compounds. sartorius.com For instance, using contaminant-free pipette tips is important to prevent interference in HPLC or GC-MS analysis. sartorius.com The use of analytical standards and certified reference materials is fundamental for the validation of analytical methods and for ensuring the accuracy and reproducibility of results. nih.govbiorxiv.org

Preclinical Research Models and in Vitro Studies of Delta4 Tetrahydrocannabinol, 1r Trans

In Vitro Cellular and Tissue Culture Systems

Detailed investigations into the effects of delta-4-Tetrahydrocannabinol, 1R-trans-, across a range of standard in vitro systems appear to be unpublished. The scientific community has extensively used such models to characterize other cannabinoids, but this specific isomer has not been a focus of similar study.

Isolated Organ and Muscle Preparations (e.g., tracheal muscle)

No research studies detailing the effects of delta-4-Tetrahydrocannabinol, 1R-trans-, on isolated organ or muscle preparations, such as tracheal muscle, were found. This type of research is crucial for understanding potential physiological effects like bronchodilation or muscle relaxation, but has not been applied to this compound.

Immune Cell Cultures (e.g., dendritic cells, T cells, NK cells)

There is a lack of available data on the immunomodulatory effects of delta-4-Tetrahydrocannabinol, 1R-trans-. Studies using cultured immune cells, including dendritic cells, T cells, and Natural Killer (NK) cells, have not been published. In contrast, extensive research has documented the complex interactions of Δ9-THC with the immune system, showing effects on cytokine production, cell proliferation, and effector functions. wikipedia.orgnih.govnih.govresearchgate.netnih.govwikipedia.org However, these findings cannot be extrapolated to the delta-4 isomer without specific investigation.

Pluripotent Stem Cell and Primordial Germ Cell Models for Metabolic Impact

The metabolic impact of delta-4-Tetrahydrocannabinol, 1R-trans-, on pluripotent stem cells and primordial germ cells remains uninvestigated. Recent studies have highlighted that Δ9-THC can alter the metabolism and proliferation of embryonic stem cells, suggesting a potential for cannabinoids to influence early developmental processes. acs.orgresearchgate.netmdpi.comforbes.comyoutube.comresearchgate.net No such studies have been conducted for delta-4-Tetrahydrocannabinol, 1R-trans-.

Neuronal and Brain Slice Electrophysiology

The effects of delta-4-Tetrahydrocannabinol, 1R-trans-, on neuronal activity have not been characterized. Electrophysiological studies using brain slices are fundamental for understanding how cannabinoids modulate synaptic transmission and plasticity. While the impact of Δ9-THC on hippocampal and cerebellar circuits is well-documented, showing modulation of neurotransmitter release and synaptic strength, no similar data exists for the delta-4 isomer. youtube.comnih.govresearchgate.netwikipedia.org

Biochemical Pathway Modulation (e.g., ERK activation, cAMP signaling)

The specific intracellular signaling pathways modulated by delta-4-Tetrahydrocannabinol, 1R-trans-, are unknown. Research on Δ9-THC has shown that it can influence key signaling cascades, such as the activation of extracellular signal-regulated kinase (ERK) and the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels, which are critical for cellular processes. google.com The activity of delta-4-Tetrahydrocannabinol, 1R-trans-, on these or other biochemical pathways has not been reported.

Genotoxicity and Mutagenicity Assessments

No genotoxicity or mutagenicity studies for delta-4-Tetrahydrocannabinol, 1R-trans-, are available in the public record. Standard assays, such as the Ames test or in vitro micronucleus assays, are essential for evaluating the potential of a compound to cause genetic damage. While the genotoxic potential of cannabis extracts and other cannabinoids like cannabidiol (B1668261) (CBD) has been evaluated, such safety assessments for the delta-4 isomer have not been published.

In Vivo Animal Model Investigations Relevant to (-)-trans-Δ⁹-tetrahydrocannabinol Research

Preclinical research utilizing animal models has been fundamental in elucidating the physiological and behavioral effects of (-)-trans-Δ⁹-tetrahydrocannabinol (THC). These studies provide crucial insights into the compound's mechanisms of action across various biological systems.

Rodent Models (e.g., mice, rats)

Rodent models, particularly mice and rats, are the most extensively used systems in THC research due to their genetic tractability and well-characterized physiology. nih.gov Studies in these models have been pivotal in understanding the compound's effects on the central nervous system and behavior.

Research in rats has demonstrated that THC can induce a conditioned place preference (CPP), indicating rewarding effects. biorxiv.orgresearchgate.net These effects can be exposure-dependent, with some studies showing that higher exposure levels are needed to produce CPP, and that sex differences exist, with females sometimes exhibiting greater resistance to extinction of this preference. biorxiv.org In male rats, THC has been shown to improve cognitive performance in learning and memory tasks, which was associated with enhanced neurogenesis in the hippocampus. acs.org

Mouse studies have been instrumental in characterizing the classic "cannabinoid tetrad," a set of four hallmark effects: hypolocomotion (reduced movement), catalepsy (a trance-like state), hypothermia (reduced body temperature), and antinociception (pain relief). nih.govplos.org The cataleptic effect, for instance, has been linked to the deletion of the cannabinoid receptor 1 (CB1) from specific neurons in the striatum and cortex. plos.org Drug discrimination studies in mice, a model for the subjective psychoactive effects of drugs, show that THC's effects have a faster onset and shorter duration when administered via aerosolization compared to oral or injected routes. nih.gov Furthermore, metabolic studies in mice have identified numerous metabolites, with the primary pathway being hydroxylation at the C-11 position. nih.gov

Key Findings in Rodent Models

| Model | Key Finding | Area of Research | Reference |

|---|---|---|---|

| Rats (Sprague-Dawley) | THC vapor produced conditioned place preference (CPP) in an exposure-dependent manner. | Behavioral Pharmacology | biorxiv.org |

| Rats (Sprague-Dawley) | Administration of Δ⁹-THC was observed to enhance neurogenesis in the hippocampus and improve cognitive function. | Neurogenesis & Cognition | acs.org |

| Mice (C57BL/6) | Deletion of CB1 receptors from cortical glutamatergic neurons abolishes THC-induced hypothermia and reduces locomotor suppression. | Neurobiology | plos.org |

| Mice (C57BL/6) | Aerosolized THC produced a faster onset and shorter duration of discriminative stimulus effects compared to i.p., p.o., or s.c. routes. | Behavioral Pharmacology | nih.gov |

| Mice (CD-1) | The major metabolic pathway is hydroxylation at C(11) followed by oxidation to a carboxylic acid. | Metabolism | nih.gov |

Non-Human Primate Models (e.g., rhesus monkeys)

Non-human primates, such as rhesus macaques, offer a highly translational model for studying the effects of THC due to their close physiological and genetic similarity to humans. Research in this area has explored the impact of THC on complex behaviors, cognitive functions, and the immune system, particularly in the context of viral diseases.

In a model of Simian Immunodeficiency Virus (SIV), the primate equivalent of HIV, chronic administration of THC to female rhesus macaques did not attenuate viral loads in plasma or mucosal tissues. nih.gov This finding contrasted with previous studies in male macaques where THC showed some protective effects, suggesting potential sex-specific differences in the compound's immunomodulatory actions. nih.gov Other studies have noted that prenatal exposure to THC in monkeys can lead to alterations in the response to visual stimuli in offspring. nih.gov

Other Mammalian Models (e.g., dogs, sheep, guinea pigs)

Investigations in other mammalian species have provided valuable pharmacokinetic and metabolic data.

Dogs: Studies in beagle dogs have characterized the pharmacokinetics of THC following both intravenous and oral administration. After intravenous dosing, THC is rapidly cleared and shows an extensive volume of distribution. nih.gov Oral administration results in significant first-pass metabolism in the liver. nih.govfrontiersin.org At high doses, neurological signs such as hyperesthesia and proprioceptive deficits have been observed, which correlate with plasma cannabinoid concentrations. researchgate.net However, tolerance to these effects appears to develop after multiple doses. researchgate.net

Sheep: Pharmacokinetic studies in Merino ewes have also been conducted. Following oral administration, THC had an elimination half-life of approximately 31 to 39 hours. mdpi.comnih.gov Due to its high lipophilicity, THC is known to distribute rapidly to tissues and store preferentially in fat depots, with residues being detectable in subcutaneous fat for up to 28 days post-administration. mdpi.comnih.gov

Guinea Pigs: Research using guinea pig models has explored THC's effects on neural and respiratory tissues. In brain cortex slices, THC was found to increase the levels of unesterified arachidonic acid in a dose-dependent manner. nih.gov Studies on tracheal smooth muscle have investigated the compound's potential as a bronchodilator, finding that while inhaled THC can have a bronchoprotective role, cannabinoid agonists did not directly induce bronchodilation in isolated tracheal strips. nih.gov

Pharmacokinetic Parameters of THC in Mammalian Models

| Animal Model | Parameter | Value | Reference |

|---|---|---|---|

| Dogs (Beagle) | Clearance (CL) | 8.85 mL/min/kg | nih.gov |

| Volume of Distribution (Vss) | 1.98 L/kg | nih.gov | |

| Half-life (t1/2) | 169 minutes | nih.gov | |

| Sheep (Merino) | Elimination Half-life (t1/2) | 31.40 ± 13.87 hours | mdpi.comnih.gov |

| Apparent Clearance (CL/F) | 0.23 ± 0.06 L/h/kg | mdpi.com | |

| Apparent Volume of Distribution (Vd/F) | 10.17 ± 4.39 L/kg | mdpi.com |

Neurobiological Studies in Animal Brain Regions (e.g., cerebellum, striatum)

The cerebellum and striatum are two brain regions rich in cannabinoid receptors and are critically involved in motor control, coordination, and cognitive processes. Preclinical studies have focused on how THC affects the morphology, chemistry, and function of these areas.

Cerebellum: In rats, exposure to THC has been shown to induce morphological changes in microglia and increase astrocyte reactivity. nih.gov It also led to a rise in caspase-3 positive cells, an indicator of apoptosis, while simultaneously decreasing the expression of genes related to autophagy and inflammation. nih.gov Acute THC administration in adult female mice caused a decrease in the levels of 14 different lipids in the cerebellum. nih.gov Chronic THC administration can lead to a significant decrease in CB1 receptor density in the cerebellum. researchgate.net

Striatum: The striatum is crucial for the cataleptic effects of THC. Studies using genetically modified mice have revealed that the deletion of CB1 receptors from striatal neurons of the direct pathway, along with certain cortical neurons, blocks THC-induced catalepsy. plos.org In adult female mice, the striatum was the brain region least affected by acute THC in terms of changes to the lipidome, with only three lipids being altered. nih.gov

Immunological Modulations and Th1/Th2 Balance in Animal Systems

A significant body of in vitro and in vivo research demonstrates that THC can modulate the immune system by shifting the balance between T-helper 1 (Th1) and T-helper 2 (Th2) cells. The Th1/Th2 balance is critical for orchestrating appropriate immune responses, with Th1 cells driving cell-mediated immunity and Th2 cells promoting humoral (antibody-mediated) immunity.

Studies have consistently shown that THC tends to suppress Th1 responses while enhancing Th2 responses. capes.gov.brnih.govresearchgate.netnih.gov In cultures of murine splenocytes, THC decreased the production of Th1-associated cytokines such as interferon-gamma (IFN-γ) and interleukin-12 (B1171171) (IL-12), while increasing the levels of Th2-associated cytokines like interleukin-4 (IL-4) and interleukin-10 (IL-10). nih.gov This shift is believed to be mediated, at least in part, through the cannabinoid receptor 2 (CB2), as antagonists for this receptor can block these effects. capes.gov.brnih.gov

Further investigation into the cellular mechanisms revealed that macrophages play a crucial role in this process. Removal of macrophages from cell cultures prevented the THC-induced increase in IL-4. nih.gov Direct treatment of macrophages with THC suppressed their production of the Th1-promoting cytokines IL-12 and IL-15, while increasing the production of IL-1, which can act as a growth factor for Th2 cells. nih.gov These findings suggest that THC's effect on macrophages is a key step in initiating the broader shift from a Th1 to a Th2 dominant immune status.

Behavioral Phenotyping in Controlled Research Paradigms

Controlled behavioral paradigms in animals are essential for understanding the psychoactive and physiological effects of THC. Key models include the cannabinoid tetrad, drug discrimination, and conditioned place preference.

Cannabinoid Tetrad: This is a foundational preclinical model used to identify cannabimimetic compounds. It consists of four characteristic effects observed in rodents following administration of CB1 receptor agonists: antinociception (reduced pain sensitivity), hypothermia (lower body temperature), hypolocomotion (decreased spontaneous movement), and catalepsy (immobility). nih.govplos.org Studies in rats and mice have demonstrated that oral THC administration produces these classic tetrad effects, although sex and species differences in the magnitude and time course of these effects are often observed. nih.gov For example, some studies report that female rats show greater and longer-lasting reductions in body temperature following THC vapor compared to males. nih.gov

Drug Discrimination: This paradigm assesses the interoceptive (subjective) effects of a drug. Animals are trained to recognize the internal state produced by a specific drug and respond accordingly to receive a reward. nih.gov Studies in mice have shown that THC administered by various routes, including oral and aerosolized, can fully substitute for injected THC, indicating similar subjective effects. nih.gov This model is considered a reliable and pharmacologically selective method for evaluating cannabinoid psychoactivity. nih.gov

Conditioned Place Preference (CPP): CPP is used to measure the rewarding or aversive properties of a drug. The paradigm involves pairing a specific environment with drug administration. An animal's preference for the drug-paired environment is then taken as a measure of the drug's rewarding effects. Studies in rats have shown that THC vapor can produce CPP in a manner that is dependent on the exposure level and can differ between sexes. biorxiv.orgresearchgate.net

Theoretical and Computational Approaches in Delta4 Tetrahydrocannabinol, 1r Trans Research

Chemoinformatics and Ligand-Based Drug Design Principles

In the absence of high-resolution structural data for a specific ligand-receptor complex, ligand-based drug design becomes a critical tool. This approach leverages the chemical and structural information of known active molecules to infer the properties of the receptor's binding site.

Chemoinformatics applies computational methods to analyze chemical information, enabling the design of new molecules. For Δ4-THC, this involves using its known three-dimensional structure as a template. nih.gov Pharmacophore modeling, a key principle in ligand-based design, identifies the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific receptor. The core structure of Δ4-THC, comprising a phenolic hydroxyl group, an aromatic A-ring, a pyran B-ring, and a cyclohexenyl C-ring, serves as a classical cannabinoid scaffold for such modeling. nih.gov By comparing the pharmacophore of Δ4-THC with other active cannabinoids, researchers can design novel derivatives with potentially improved binding affinity or selectivity for CB1 or CB2 receptors.

Machine Learning Applications for Receptor Target Identification

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by identifying patterns in vast datasets that are beyond human perception. nih.gov These technologies can predict the biological targets of compounds like Δ4-THC.

Structure-Based Drug Discovery and Virtual Screening Methodologies

With the successful crystallization of the human cannabinoid receptor CB1, structure-based drug discovery has become a powerful avenue for cannabinoid research. mdpi.comrsc.org This approach uses the three-dimensional structure of the target protein to design and identify potential ligands.

Virtual screening is a key methodology in this domain, involving the computational docking of large libraries of small molecules into the binding site of a target receptor. nih.govresearchgate.net The structure of Δ4-THC can be computationally docked into the crystal structure of CB1 or a homology model of CB2 to predict its binding orientation and affinity. nih.gov Docking algorithms score the potential poses of the ligand based on factors like electrostatic and van der Waals interactions. Studies performing virtual screening of cannabinoid analogs against CB1 and CB2 receptors have successfully identified promising candidates. nih.govresearchgate.net This process can be used not only to assess Δ4-THC itself but also to screen for novel compounds that mimic its interaction profile but possess more desirable pharmacological properties. rsc.org

Molecular Modeling and Simulation Studies of Ligand-Receptor Complexes

Molecular modeling and molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor at an atomic level. nih.gov These simulations can predict the stability of the ligand-receptor complex and elucidate the conformational changes that lead to receptor activation or inhibition. nih.govresearchgate.net

In a typical study, Δ4-THC would be placed into the binding pocket of the CB1 receptor within a simulated physiological environment. An MD simulation would then track the movements of every atom over time, often for microseconds. nih.gov This reveals crucial details about the binding stability and the specific amino acid residues involved in the interaction. For example, simulations of Δ9-THC with the CB1 receptor have highlighted the importance of interactions with residues such as Phe102, Met384, and Phe379. nih.gov The CB1–THC complex has been shown to be stable, with the ligand successfully binding at the active site. nih.gov Similar simulations for Δ4-THC would be invaluable for understanding its specific binding mode and functional effects on the receptor.

| Residue | Interaction Type | Significance |

|---|---|---|

| Met384 | Conventional H-bond | Forms a hydrogen bond with the phenolic hydroxyl group of THC. nih.gov |

| Phe102 | Non-bonding (Alkyl/Pi-Alkyl) | Contributes to the hydrophobic pocket that accommodates the ligand. nih.gov |

| Phe379 | Non-bonding (Alkyl/Pi-Alkyl) | Plays a role in stabilizing the ligand within the active site. nih.gov |

| - | Pi-Sigma | A non-covalent interaction contributing to binding affinity. nih.gov |

| - | Amide-Pi Stacking | Another key non-covalent interaction stabilizing the complex. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their molecular features, or "descriptors." nih.govnih.gov The goal is to develop a mathematical model that can predict the activity of new, unsynthesized molecules. nih.gov

For cannabinoids, QSAR models are frequently developed to predict binding affinities for CB1 and CB2 receptors. researchgate.net To build a QSAR model that includes Δ4-THC, researchers would compile a dataset of cannabinoids with experimentally determined binding affinities. For each molecule, a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated. Using statistical methods like Partial Least Squares (PLS) regression, a model is generated that links these descriptors to activity. nih.gov Such models have been successfully created for cannabinoids, with one study achieving a good model for CB2 inhibition (with a correlation coefficient R² of 0.78) using just four descriptors derived from quantum-chemical calculations. nih.gov A reliable QSAR model can be an efficient tool to predict the potential of novel derivatives of Δ4-THC, guiding synthetic efforts toward compounds with higher potency and selectivity. nih.gov

| Component | Description | Reference |

|---|---|---|

| Dataset | A series of cannabinoid derivatives with known CB1 or CB2 binding affinities. | nih.gov |

| Molecular Descriptors | Calculated properties representing the physicochemical characteristics of the molecules (e.g., quantum-chemical descriptors, electrostatic potential). | nih.govresearchgate.net |

| Statistical Method | Partial Least Squares (PLS) or Multiple Linear Regression (MLR) are commonly used to build the regression model. | nih.gov |

| Validation | The model's predictive power is tested using external validation and Y-randomization tests to ensure it is robust and not due to chance. | nih.gov |

| Application | Predicting the binding affinity and potential psychoactive effects of new or unstudied synthetic cannabinoids. | nih.gov |

Biosynthesis and Biotransformation Pathways Relevant to Delta4 Tetrahydrocannabinol, 1r Trans Precursors

Phytocannabinoid Precursor Synthesis in Cannabis sativa

The biosynthesis of the primary cannabinoid precursors in Cannabis sativa occurs within the glandular trichomes of the plant. scispace.com This intricate process involves the convergence of two major metabolic pathways to produce olivetolic acid (OA) and geranyl pyrophosphate (GPP). researchgate.net

The initial steps involve the fatty acid biosynthesis pathway, which produces hexanoyl-CoA. nih.gov Through the action of a type III polyketide synthase, specifically olivetol (B132274) synthase (OLS), and a polyketide cyclase, olivetolic acid cyclase (OAC), hexanoyl-CoA is condensed with three molecules of malonyl-CoA to form olivetolic acid, the polyketide core of most cannabinoids. nih.govnih.gov

Concurrently, the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway generates the isoprenoid precursor, geranyl pyrophosphate (GPP). researchgate.net An aromatic prenyltransferase then catalyzes the alkylation of olivetolic acid with GPP, yielding the central precursor to the major cannabinoids: cannabigerolic acid (CBGA). nih.gov

From CBGA, the pathway diverges, with specific oxidative cyclases leading to the formation of the acidic forms of the most well-known cannabinoids. Tetrahydrocannabinolic acid (THCA) synthase, cannabidiolic acid (CBDA) synthase, and cannabichromenic acid (CBCA) synthase convert CBGA into THCA, CBDA, and CBCA, respectively. scispace.comnih.gov

Table 1: Key Enzymes in Phytocannabinoid Precursor Synthesis

| Enzyme | Function | Precursor(s) | Product(s) |

| Olivetol Synthase (OLS) | Polyketide synthesis | Hexanoyl-CoA, Malonyl-CoA | Olivetol |

| Olivetolic Acid Cyclase (OAC) | Cyclization and aromatization | Tetraketide-CoA | Olivetolic Acid (OA) |

| Geranyl Pyrophosphate Synthase | Isoprenoid synthesis | Isopentenyl pyrophosphate (IPP), Dimethylallyl pyrophosphate (DMAPP) | Geranyl Pyrophosphate (GPP) |

| Aromatic Prenyltransferase | Prenylation | Olivetolic Acid (OA), Geranyl Pyrophosphate (GPP) | Cannabigerolic Acid (CBGA) |

| THCA Synthase | Oxidative cyclization | Cannabigerolic Acid (CBGA) | Tetrahydrocannabinolic Acid (THCA) |

| CBDA Synthase | Oxidative cyclization | Cannabigerolic Acid (CBGA) | Cannabidiolic Acid (CBDA) |

| CBCA Synthase | Oxidative cyclization | Cannabigerolic Acid (CBGA) | Cannabichromenic Acid (CBCA) |

Enzymatic Decarboxylation Processes of Tetrahydrocannabinolic Acids

In fresh Cannabis sativa biomass, the majority of cannabinoids exist in their acidic forms, such as THCA. nih.gov The conversion of these acidic cannabinoids to their neutral, pharmacologically active counterparts is primarily a non-enzymatic process driven by heat, a reaction known as decarboxylation. nih.govnih.gov

While the primary mechanism is thermal, the potential for enzymatic decarboxylation has been a subject of scientific inquiry. However, the prevailing understanding is that decarboxylation in the plant is a spontaneous process that occurs over time during storage or rapidly upon heating. nih.gov The kinetics of this reaction are first-order, with the rate being highly dependent on temperature. nih.gov For instance, the decarboxylation of THCA is a direct acid-catalyzed keto-enol reaction. nih.gov

Table 2: Decarboxylation of Major Cannabinoid Acids

| Acidic Cannabinoid | Neutral Cannabinoid | Primary Conversion Method |

| Tetrahydrocannabinolic Acid (THCA) | Tetrahydrocannabinol (THC) | Heat (Decarboxylation) |

| Cannabidiolic Acid (CBDA) | Cannabidiol (B1668261) (CBD) | Heat (Decarboxylation) |

| Cannabigerolic Acid (CBGA) | Cannabigerol (CBG) | Heat (Decarboxylation) |

Heterologous Biosynthesis in Engineered Organisms (e.g., yeast) for Cannabinoid Production

The limitations and legal complexities associated with cultivating Cannabis sativa have spurred the development of alternative production platforms for cannabinoids. nih.gov Metabolic engineering of microorganisms, particularly the yeast Saccharomyces cerevisiae, has emerged as a promising strategy for the heterologous biosynthesis of cannabinoids. oup.comnih.gov

This approach involves reconstructing the cannabinoid biosynthetic pathway in a microbial host. nih.gov Scientists have successfully engineered yeast to produce key precursors like olivetolic acid and geranyl pyrophosphate. dtu.dk By introducing the genes encoding the necessary enzymes from Cannabis sativa, such as OLS, OAC, and the cannabinoid synthases, engineered yeast can convert simple sugars like galactose into CBGA and subsequently into THCA and other cannabinoids. dtu.dkmdpi.com

The modularity of this system also allows for the production of unnatural cannabinoid analogues by feeding the engineered yeast with synthetic precursor analogues or by modifying the biosynthetic pathway enzymes. dtu.dk This technology holds significant potential for producing rare cannabinoids and novel derivatives for research and pharmaceutical applications. nih.gov

Table 3: Comparison of Microbial Hosts for Heterologous Cannabinoid Biosynthesis

| Host Organism | Genetic Tools Availability | Plant Protein Expression Capacity | Precursor Engineering Potential | Reference |

| Escherichia coli | High | Moderate | Good | nih.gov |

| Saccharomyces cerevisiae | High | High | Excellent | nih.govdtu.dk |

| Komagataella phaffii (Pichia pastoris) | Moderate | Very High | Good | nih.govmdpi.com |

| Yarrowia lipolytica | Moderate | High | Good | nih.gov |

Q & A

Basic Research Questions

Q. How can researchers differentiate delta⁴-THC (1R-trans) from other THC isomers using chromatographic methods?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS/MS) with optimized derivatization protocols is critical. For example, BSTFA with 1% TCMS at 70°C for 20 minutes enhances peak resolution. Key transitions (e.g., m/z 386→330 and 386→303 for delta⁸-THC) improve specificity. System suitability testing with reference standards (e.g., USP-grade delta⁸-THC) ensures reproducibility .

Q. What analytical validation parameters are essential for quantifying delta⁴-THC in complex matrices like commercial oils?

- Methodological Answer : Validation must include sensitivity (LOD/LOQ), linearity (R² >0.99), precision (intra-/inter-day CV <15%), and recovery studies. Matrix effects should be mitigated using internal standards (e.g., deuterated analogs). GC-MS/MS or LC-HRMS platforms are preferred due to their ability to resolve co-eluting cannabinoids .

Q. How do synthesis routes for delta⁴-THC impact isomer purity?

- Methodological Answer : Traditional acid-catalyzed cyclization of CBD often yields delta⁹-THC as a byproduct. Continuous flow chemistry with heterogeneous Lewis acids (e.g., ZnCl₂) improves regioselectivity and reduces side reactions. Post-synthesis purification via column chromatography or crystallization is necessary to achieve >95% purity .

Advanced Research Questions

Q. What experimental strategies address discrepancies in reported pharmacological activities of delta⁴-THC versus delta⁹-THC?

- Methodological Answer : Comparative in vitro assays (e.g., CB1/CB2 receptor binding using SR141716A antagonists) and in vivo models (e.g., vasoconstriction in rodents) are critical. Dose-response studies must control for enantiomeric purity, as 1R-trans configurations exhibit distinct binding affinities. Meta-analyses of receptor activation data (EC₅₀ values) resolve contradictions in potency claims .

Q. How can researchers optimize synthetic routes to minimize toxic byproducts in delta⁴-THC production?

- Methodological Answer : Late-stage Suzuki–Miyaura cross-coupling avoids intermediate toxins. Reaction monitoring via inline FTIR or NMR detects residual solvents (e.g., hexane) or heavy metals. Green chemistry approaches, such as solvent-free mechanochemical synthesis, reduce hazardous waste .

Q. What computational methods predict delta⁴-THC stability under varying storage conditions?

- Methodological Answer : Density functional theory (DFT) simulations model degradation pathways (e.g., oxidation at C6). Accelerated stability studies (40°C/75% RH) validate predictions, with HPLC tracking degradation products like CBN. QSPR models correlate molecular descriptors (e.g., logP) with shelf-life .

Q. How do researchers reconcile conflicting data on delta⁴-THC’s immunomodulatory effects?

- Methodological Answer : Use primary immune cell cultures (e.g., macrophages) to isolate THC-specific effects from matrix interactions. Dual-luciferase reporter assays quantify NF-κB inhibition, while ROS scavenging assays (e.g., NAC controls) clarify oxidative stress modulation. Dose-ranging studies (1–100 µM) identify biphasic responses .

Methodological Challenges & Solutions

Q. How to handle isomer co-elution in cannabinoid analysis?

- Solution : Employ chiral stationary phases (e.g., β-cyclodextrin) or tandem columns (C18 + pentafluorophenyl). Multi-reaction monitoring (MRM) with HRMS enhances specificity. For example, delta⁴-THC and delta⁸-THC can be resolved using distinct fragment ion ratios (e.g., m/z 371 vs. 386) .

Q. What statistical frameworks resolve batch-to-batch variability in pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.